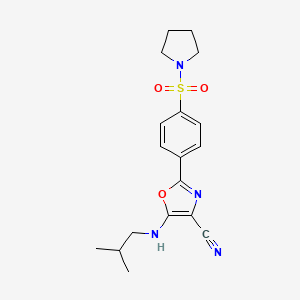

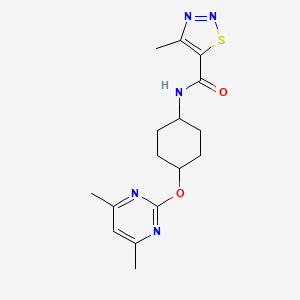

![molecular formula C18H20N2O4 B2466788 3-ethyl-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide CAS No. 1986519-00-9](/img/structure/B2466788.png)

3-ethyl-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-ethyl-N’-[(4-methoxyphenoxy)acetyl]benzohydrazide” is a chemical compound with the linear formula C18H19NO5 . It has a molecular weight of 329.356 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “3-ethyl-N’-[(4-methoxyphenoxy)acetyl]benzohydrazide” is represented by the linear formula C18H19NO5 . The compound has a molecular weight of 329.356 . The MDL number is MFCD00711346 .Scientific Research Applications

Cardiac Protective Effects

A study conducted by Khdhiri Emna and colleagues in 2020 investigated a molecule similar to 3-ethyl-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide, specifically (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, for its protective effects against cardiac remodeling in isoproterenol-induced myocardial infarction in rats. This molecule demonstrated significant inhibition of angiotensin-converting enzyme and reduced cardiac dysfunction markers, suggesting potential as an anticoagulant agent to prevent thrombosis in acute myocardial infarction (Khdhiri Emna et al., 2020).

Antimicrobial Activities

Research by S. Shaikh in 2013 reported on N'-((2-chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazides, including compounds structurally related to 3-ethyl-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide. These compounds were synthesized and screened for their antibacterial activities, highlighting the potential of such compounds in antimicrobial applications (S. Shaikh, 2013).

Oxovanadium(V) Complexes

A 2011 study by Ning Wang explored the synthesis of oxovanadium(V) complexes with hydrazone ligands, including those derived from benzohydrazides similar to 3-ethyl-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide. These complexes were characterized by various methods, indicating potential applications in metal-organic chemistry and possibly catalysis (Ning Wang, 2011).

Antioxidant and α-Glucosidase Inhibitory Activities

A study in 2018 by P. Prachumrat et al. synthesized and characterized methoxy-substituted benzohydrazide derivatives, including those related to 3-ethyl-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide. These compounds were evaluated for antioxidant and α-glucosidase inhibitory activities, suggesting potential in diabetes management and oxidative stress reduction (P. Prachumrat et al., 2018).

Anti-inflammatory Properties

J. Lee and colleagues in 2006 conducted a study on phenolic compounds, which are structurally related to 3-ethyl-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide, to investigate their anti-inflammatory and analgesic properties. This study highlighted the potential therapeutic applications of these compounds in managing inflammation-related disorders (J. Lee et al., 2006).

Anticancer Activities

A 2022 research by Mohammad Mahboob Alam explored eugenol derivatives, structurally similar to 3-ethyl-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide, for their anticancer activity against breast cancer cells. This study indicated that these compounds could be used as leads in cancer treatment (Mohammad Mahboob Alam, 2022).

properties

IUPAC Name |

3-ethyl-N'-[2-(4-methoxyphenoxy)acetyl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-3-13-5-4-6-14(11-13)18(22)20-19-17(21)12-24-16-9-7-15(23-2)8-10-16/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXVPJGRBYOSMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

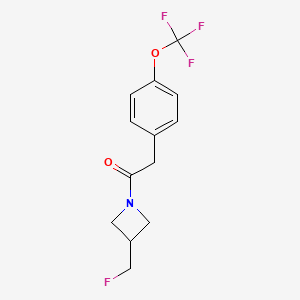

![2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine](/img/structure/B2466709.png)

![3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2466711.png)

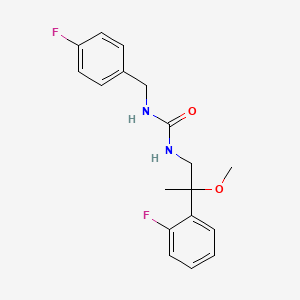

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2466712.png)

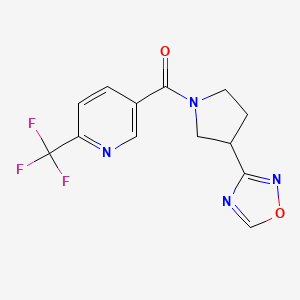

![4-Thiophen-3-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2466713.png)

![1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466716.png)

![N-(2,3-dimethoxybenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2466719.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2466721.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one](/img/structure/B2466723.png)

![4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid](/img/structure/B2466724.png)